3-Ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone belongs to the class of compounds known as quinazolinones. Quinazolinones are a significant group of heterocyclic compounds with a broad range of biological activities and hold importance in pharmacological and medicinal research. [] They are characterized by a bicyclic structure consisting of a benzene ring fused to a 4H-3,1-benzoxazin-4-one ring. The presence of specific substituents at different positions on the quinazolinone ring contributes to their diverse pharmacological properties. []
Compound Description: This compound is a water-insoluble drug derived from the hydrolysis of a water-soluble prodrug, 2-(2'-phosphoryloxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone [(125)I]5, by alkaline phosphatase. This enzymatic conversion is a key aspect of the Enzyme-Mediated Cancer Imaging and Therapy (EMCIT) technology. []
Relevance: Both 2-(2'-hydroxyphenyl)-6-iodo-4-(3H)-quinazolinone [(125)I]1 and the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, belong to the quinazolinone class of compounds. The structural similarities lie in the presence of the 6-iodo-4(3H)-quinazolinone core. While the target compound has an ethyl group at position 3 and a 2-(3-nitrophenyl)vinyl substituent at position 2, this related compound features a 2-hydroxyphenyl group at position 2. These variations highlight the potential for modifications within the quinazolinone scaffold to achieve different physicochemical properties and biological activities. []
Compound Description: This water-soluble prodrug is designed for enzyme-mediated cancer imaging and therapy (EMCIT). [(125)I]5 is hydrolyzed by alkaline phosphatase to the water-insoluble drug 2-(2'-hydroxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone [(125)I]1, which precipitates within tumors, allowing for imaging and potential therapeutic applications. []
Relevance: This compound shares the 6-iodo-4(3H)-quinazolinone core with the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. The key structural difference is the presence of a 2-phosphoryloxyphenyl substituent at position 2 in [(125)I]5, compared to the 2-(3-nitrophenyl)vinyl group in the target compound. This difference highlights how modifications at the 2-position can significantly alter the compound's solubility and its suitability for prodrug design. []
Ammonium 2-(2'-phosphoryloxyphenyl)-6-tributylstannyl-4-(3H)-quinazolinone (isomers 3 and 4)
Compound Description: This compound serves as an intermediate in the synthesis of the radioiodinated prodrug 2-(2'-phosphoryloxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone [(125)I]5. It exists as two isomers, 3 and 4, each exhibiting different biological activities after radioiodination. []
Relevance: These isomers highlight the importance of structural variations in quinazolinone derivatives. Although they lack the 6-iodo substituent present in the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, they both share the core quinazolinone structure and a 2-phosphoryloxyphenyl group at position 2. This structural similarity emphasizes the influence of even subtle changes, such as isomerism, on biological activity within this class of compounds. []
6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Compound Description: This compound is a key precursor in the synthesis of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, demonstrating its utility as a building block for more complex quinazolinone derivatives. [, ]
Relevance: This compound serves as a direct precursor to a structural analogue of the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. The shared structural features include the 6-iodo-4(3H)-quinazolinone core, highlighting the synthetic pathways commonly employed to construct these molecules. The key difference lies in the presence of a benzo[d][1,3]oxazin-4-one moiety in the precursor, which is subsequently transformed into the 3-amino-2-methyl-3H-quinazolin-4-one structure. [, ]
3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one
Compound Description: This quinazolinone derivative exhibits promising antibacterial and anti-inflammatory activities. It is synthesized from 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one. [, ]
Relevance: This compound is a close structural analogue of the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. Both share the 6-iodo-4(3H)-quinazolinone core, but differ in the substituents at positions 2 and 3. This highlights how variations in these positions can be explored to fine-tune biological activities within this class. [, ]
Compound Description: This series of compounds was designed and evaluated for anticonvulsant activity, showcasing the potential of quinazolinones in treating epilepsy. []
Relevance: These compounds share the 6-iodo-4(3H)-quinazolinone core with the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. The presence of a benzothiazole moiety at the 3-position in these analogues, compared to the ethyl group in the target compound, indicates potential areas for structural diversification and exploration of different biological activities within the quinazolinone class. []
Compound Description: This compound emerged as one of the most potent anticancer agents in a study focusing on 4(3H)-quinazolinone analogs with 6-iodo and 2-thioether functionalities. []
Relevance: While this compound differs significantly in its 2- and 3-position substituents compared to the target compound, 3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, it shares the fundamental 6-iodo-quinazolinone structure. This suggests that exploring variations in the core ring system, rather than just peripheral substituents, could be a viable strategy for discovering new bioactive quinazolinone derivatives. []
Compound Description: Identified as another potent anticancer agent in the same study as 2-mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin, this compound underscores the potential of modifying the 2- and 3-positions of the quinazolinone core for enhancing anticancer activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.